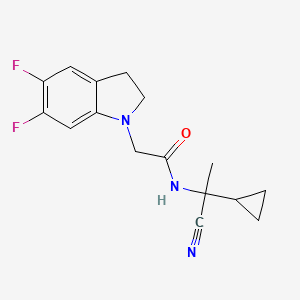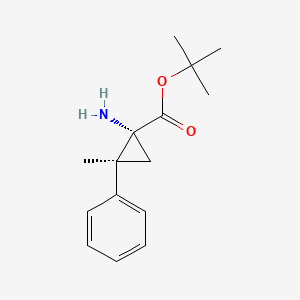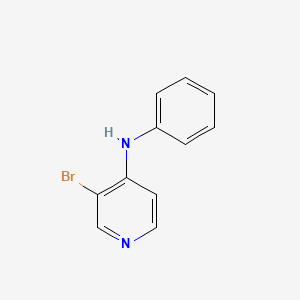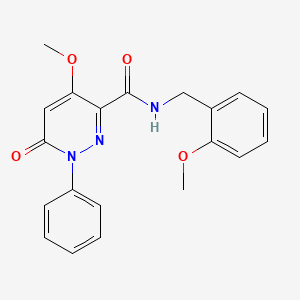
N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide, also known as CPI-169, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are known to play a critical role in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer and inflammatory disorders. CPI-169 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Wirkmechanismus
N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide targets the bromodomain of BET proteins, which is responsible for recognizing and binding to acetylated lysine residues on histones. By inhibiting this interaction, this compound disrupts the recruitment of BET proteins to chromatin, leading to decreased gene expression of target genes.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on BET proteins, with minimal off-target effects. In preclinical studies, this compound has been shown to lead to decreased expression of oncogenes and pro-inflammatory cytokines, as well as increased expression of tumor suppressor genes. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide is its selectivity for BET proteins, which allows for more targeted inhibition of gene expression compared to other broad-spectrum inhibitors. However, one limitation is its potency, which may require higher concentrations to achieve the desired effect. Additionally, the potential for off-target effects in vivo requires careful consideration in experimental design.
Zukünftige Richtungen
For research on N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide include exploring its potential as a therapeutic agent in various disease models, as well as investigating its mechanism of action in greater detail. Additionally, the development of more potent and selective BET inhibitors may lead to improved therapeutic outcomes.
Synthesemethoden
The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide involves a multi-step process that starts with the reaction of 2,3-dihydroindole with ethyl cyanoacetate to form 2-(1-cyano-1-cyclopropylethyl)-3,4-dihydro-2H-indol-2-one. This intermediate is then reacted with 5,6-difluoro-1H-indole-2-carboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide has been extensively studied in preclinical models of cancer and inflammatory disorders. In cancer, BET proteins have been shown to play a critical role in the regulation of oncogene expression, and their inhibition by this compound has been shown to lead to decreased tumor growth and increased survival in various cancer models. In inflammatory disorders, BET proteins have been shown to regulate the expression of pro-inflammatory cytokines, and their inhibition by this compound has been shown to lead to decreased inflammation and improved disease outcomes.
Eigenschaften
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(5,6-difluoro-2,3-dihydroindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O/c1-16(9-19,11-2-3-11)20-15(22)8-21-5-4-10-6-12(17)13(18)7-14(10)21/h6-7,11H,2-5,8H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUWXTPPGHGDLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2CCC3=CC(=C(C=C32)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2598318.png)

![3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2598323.png)


![tert-butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate](/img/structure/B2598328.png)
![2-morpholino-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2598329.png)

![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-5-amine](/img/structure/B2598332.png)
![2-[(2-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2598333.png)

![1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2598337.png)

